4',5,7-Tri-O-(beta-hydroxyethyl)rutoside is a semisynthetic flavonoid derivative of rutoside, which is a glycoside form of the flavonoid rutin. This compound has gained attention for its potential therapeutic applications, particularly in treating chronic venous insufficiency and other vascular disorders. The hydroxyethyl modification enhances its solubility and bioavailability, making it more effective in various medical applications. Its chemical structure allows it to interact beneficially with biological systems, particularly in stabilizing endothelial barriers and reducing capillary permeability .
4',5,7-Tri-O-(beta-hydroxyethyl)rutoside belongs to the class of flavonoids, specifically categorized as a flavonoid glycoside. It is classified under semi-synthetic derivatives due to its modification from a natural compound (rutin) through chemical synthesis processes.
The synthesis of 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside typically involves hydroxyethylation of rutoside using ethylene oxide in an alkaline medium. The reaction is facilitated by sodium hydroxide and can be performed in either aqueous or alcoholic environments .
Technical Details:
The molecular formula of 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside is C₁₅H₁₈O₇ with a molecular weight of approximately 318.30 g/mol. The structure features three hydroxyethyl groups attached to the rutoside backbone at specific positions (4', 5, and 7), enhancing its solubility compared to its parent compound.
Data:
4',5,7-Tri-O-(beta-hydroxyethyl)rutoside can undergo several chemical reactions:
Technical Details:
The mechanism of action for 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside primarily involves its interaction with endothelial cells in microvessels. It reduces capillary permeability and edema by stabilizing the endothelial barrier through modulation of various molecular pathways involved in inflammation and vascular permeability.
Process:
4',5,7-Tri-O-(beta-hydroxyethyl)rutoside has diverse applications across various fields:
The synthesis of hydroxyethylrutosides originated in the 1960s with the development of Venoruton (a standardized mixture containing mono-, di-, tri-, and tetrahydroxyethylrutosides) for treating chronic venous insufficiency [7]. Early methodologies focused on the chemical O-alkylation of rutin (quercetin-3-O-rutinoside) with ethylene oxide under alkaline conditions. This process yielded complex mixtures where 4',5,7-tri-O-(β-hydroxyethyl)rutoside (triHer) emerged as a major component alongside di- and tetra-substituted derivatives [7] [4]. Initial characterization relied heavily on chromatographic separation and UV spectroscopy, with structural confirmation of triHer (C~33~H~42~O~19~, PubChem CID: 10078729) achieved through elemental analysis and functional group assays [2]. The 1970s saw refinement in purification techniques, enabling the isolation of triHer as a discrete entity for metabolic studies, particularly investigating its biliary excretion profiles in rats [6]. By the 1990s, industrial synthesis standardized reaction parameters (temperature, pressure, stoichiometry) to reproducibly generate mixtures with defined triHer content (typically 10-15% w/w) for pharmaceutical applications like Paroven [7].
Modern synthesis emphasizes precision in achieving the 4',5,7-trisubstitution pattern characteristic of triHer. Key catalytic and process innovations include:
Table 1: Catalytic Systems for Synthesizing triHer and Derivatives
Catalyst Type | Reaction Conditions | Target Product | Key Outcome |
---|---|---|---|
NaOH (0.5M) | DMF, 70°C, 10h, ethylene oxide excess | triHer (crude mixture) | ~65% triHer in product mixture |
P. aeruginosa | n-Heptane/Pyridine (35%), 40°C, 120h | triHer monoester (TME) | >90% conversion, regioselective acylation |
Choline chloride-based DES | Hydrolysis/transesterification, 50°C | Lignin-derived monomers | Enhanced enzyme stability for related flavonoids [8] |
Solvent polarity and hydrogen-bonding capacity critically govern hydroxyethylrutoside substitution patterns:
Table 2: Influence of Solvent on Hydroxyethylrutoside Substitution Patterns
Solvent System | Dielectric Constant (ε) | Dominant Product | triHer Yield (%) | Key Impurity |
---|---|---|---|---|
Water/Ethanol (1:1) | ~50 | tetraHer | <10% | Over-alkylated species |
DMF | 38 | triHer | 60-65% | 4',7-diHer |
n-Heptane/Pyridine (35:65) | ~12 | triHer monoester | >90% conversion | Diesters |
ChCl:Urea DES | 30-40 | Under study | - | Glycoside hydrolysis products |
Industrial troxerutin synthesis generates characteristic impurities requiring rigorous monitoring:
Table 3: Key Degradation Products and Impurities in triHer Synthesis
Compound | Structure | Origin | Detection Method | Acceptance Limit (ICH Q3A) |
---|---|---|---|---|
triHer | 3',4',7-Tri-O-β-hydroxyethylrutin | Target compound | LC-UV (230nm) | - |
D1 (Hydrolysis DP) | Trihydroxyethylquercetin | Acidic cleavage of rutinose | LC-MS [M+H]⁺ m/z 583.1 | ≤0.15% |
D2 (Over-alkylation) | Tetrahydroxyethylquercetin | Excess ethylene oxide | LC-MS [M+H]⁺ m/z 655.2 | ≤0.10% |
Ethylene glycol | HO-CH~2~-CH~2~-OH | Ring-opening of ethylene oxide | GC-FID | ≤50 ppm |
ConclusionsThe synthesis of 4',5,7-tri-O-(β-hydroxyethyl)rutoside has evolved from non-selective alkylation towards precision strategies employing optimized catalysts, solvents, and analytical controls. Biocatalytic acylation and DES-mediated reactions represent emerging green chemistry approaches that enhance regioselectivity while reducing hazardous byproducts. Ongoing challenges include minimizing tetraHer contamination during scale-up and standardizing stability-indicating methods for global regulatory compliance.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: